3-Azido-1-(2-methylbenzyl)azetidine
Description
Properties
IUPAC Name |
3-azido-1-[(2-methylphenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-9-4-2-3-5-10(9)6-15-7-11(8-15)13-14-12/h2-5,11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNCQAJLRGBPDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs: Substituent Effects on the Benzyl Group
Key Comparison:
The 2-methylbenzyl group in the target compound provides moderate lipophilicity and steric hindrance compared to the electron-withdrawing dichloro substituents in its analog. The methyl group’s inductive effect is weaker than chlorine’s, resulting in milder electronic perturbation on the azetidine ring .
Functional Group Analogs: Azido vs. Other Substituents
Key Comparison:
The azido group distinguishes the target compound from methoxy- or lactam-substituted azetidines. While 3-methoxy analogs exhibit biological activity (e.g., GPCR modulation), the azido group enables bioorthogonal reactions, making it valuable for drug conjugation or material science. However, azides are prone to decomposition under UV light or heat, releasing nitrogen gas—a behavior observed in vinyl azides (e.g., 3-azido-1-phenylpropenone) . Lactams (azetidin-2-ones) lack this reactivity but benefit from greater stability due to reduced ring strain .
Stability and Reactivity
- Thermal/UV Stability : The azido group’s propensity for decomposition (e.g., N₂ release under UV, as seen in vinyl azides ) contrasts with the stability of methoxy or lactam analogs.
- Chemical Reactivity: Azides participate in click reactions, enabling modular derivatization—unavailable in non-azido azetidines .
Preparation Methods
General Synthetic Strategy
The preparation typically starts from azetidine derivatives bearing suitable leaving groups at the 3-position, which can be displaced by azide ions to form the 3-azido substituent. The 1-position is functionalized with a 2-methylbenzyl group via alkylation or reductive amination techniques. The process involves:
- Formation of a 3-halo or 3-mesylate azetidine intermediate.
- Nucleophilic substitution with sodium azide to introduce the azido group.
- Alkylation at the nitrogen atom with 2-methylbenzyl halide or equivalent reagent.
Detailed Preparation Steps
Synthesis of 3-Halo or 3-Mesylate Azetidine Intermediate
- Starting from an azetidine derivative, the 3-position hydroxyl group is converted to a good leaving group such as mesylate or halide (chloride/bromide) by reaction with mesyl chloride or thionyl chloride under controlled temperature (0-60°C).
- The reaction mixture is typically stirred for 12 hours at 55-60°C to ensure complete conversion.
- Post-reaction workup involves extraction with organic solvents like methylene chloride or diethyl ether, drying over magnesium sulfate or sodium sulfate, and solvent removal under reduced pressure.
- Purification can be achieved by silica gel chromatography using ethyl acetate/hexanes mixtures to isolate the mesylate or halo intermediate as a crystalline solid.
Azide Substitution at the 3-Position
- The mesylate or halo intermediate is treated with sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- The nucleophilic azide ion displaces the leaving group at the 3-position to yield 3-azido-azetidine derivatives.
- The reaction is typically conducted at room temperature or slightly elevated temperatures (e.g., 50-80°C) for several hours (6-24 h).
- After completion, the reaction mixture is diluted with water and extracted with organic solvents.
- The azide product is isolated by solvent removal and purification by recrystallization or chromatography.
N-Substitution with 2-Methylbenzyl Group
- The 3-azido-azetidine intermediate is then subjected to N-alkylation with 2-methylbenzyl halide (e.g., 2-methylbenzyl chloride or bromide).
- This step is commonly performed in the presence of a base such as triethylamine or sodium hydride in solvents like acetonitrile or tetrahydrofuran (THF).
- The reaction proceeds via nucleophilic substitution at the azetidine nitrogen.
- The mixture is stirred at room temperature or refluxed depending on reactivity, typically for 12-24 hours.
- Workup involves aqueous quenching, extraction, drying, and purification by chromatography or crystallization.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 3-Hydroxyl to Mesylate/Halo | Mesyl chloride or thionyl chloride, base | 0-60°C | 12 h | 60-80 | Stirred, followed by extraction & drying |
| Azide substitution | Sodium azide in DMF or DMSO | RT to 80°C | 6-24 h | 70-90 | Nucleophilic substitution, purified product |
| N-alkylation with 2-methylbenzyl halide | 2-methylbenzyl chloride, base (Et3N/NaH), solvent (ACN/THF) | RT to reflux | 12-24 h | 65-85 | Purification by chromatography or crystallization |
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Purpose | Typical Outcome |
|---|---|---|---|
| Hydroxyl activation | Mesyl chloride, base, methylene chloride | Convert 3-OH to mesylate | Reactive intermediate |
| Azide substitution | Sodium azide, DMF/DMSO | Introduce azido group at C-3 | 3-Azido-azetidine intermediate |
| N-Alkylation | 2-Methylbenzyl chloride, triethylamine, ACN | Attach 2-methylbenzyl at N-1 | Target compound |
| Purification | Silica gel chromatography | Remove impurities | Pure 3-Azido-1-(2-methylbenzyl)azetidine |
Q & A
Basic Questions
Q. What are the common synthetic routes for 3-Azido-1-(2-methylbenzyl)azetidine, and what factors influence yield and purity?
- Methodological Answer: The synthesis typically involves visible-light-mediated [2+2] photocycloadditions to form the azetidine ring, followed by azide introduction via nucleophilic substitution or azidation reactions . Key factors include reaction temperature (ambient to 40°C), solvent polarity (e.g., acetonitrile or DMF), and the use of catalysts like copper(I) for azide-alkyne cycloadditions. Purification via chromatography or recrystallization is critical to isolate the product from byproducts such as unreacted azide precursors .
Q. How can spectroscopic techniques characterize the structure of this compound?
- Methodological Answer:
- NMR : H NMR identifies protons on the azetidine ring (δ 3.5–4.0 ppm) and benzyl substituents (δ 6.8–7.3 ppm). C NMR confirms the quaternary carbon adjacent to the azido group (δ 60–70 ppm) .
- IR : A strong absorption band near 2100 cm confirms the azide (-N) group .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 202.26 (CHN) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer: The azido group enables bioorthogonal click chemistry for conjugating drug candidates to biomarkers or polymers. Its azetidine core serves as a rigid scaffold in protease inhibitors or kinase modulators, with demonstrated activity in Mycobacterium tuberculosis studies .
Advanced Research Questions
Q. How does the azido group's reactivity influence the compound's application in bioorthogonal click chemistry?
- Methodological Answer: The azide participates in strain-promoted or copper-catalyzed azide-alkyne cycloadditions (SPAAC/CuAAC) under mild conditions (room temperature, aqueous buffers). For example, coupling with bicyclo[6.1.0]nonyne (BCN) derivatives achieves >90% conversion in 1 hour. Optimization requires pH control (6.5–7.5) and exclusion of reducing agents to prevent azide reduction .
Q. What strategies mitigate instability during storage or reactions?
- Methodological Answer: The compound is sensitive to moisture and light. Storage under inert gas (argon) at −20°C in amber vials extends stability. For reactions, in situ generation of the azide via diazotransfer avoids isolation of unstable intermediates. Stabilizing additives like 2,6-di-tert-butyl-4-methylphenol (BHT) can suppress radical degradation .
Q. How can researchers resolve contradictions in reported thermal stability data?
- Methodological Answer: Discrepancies arise from variations in analytical methods. Thermogravimetric analysis (TGA) under nitrogen shows decomposition at 150°C, while differential scanning calorimetry (DSC) in air indicates exothermic degradation at 120°C. Cross-validate using dynamic vapor sorption (DVS) to assess hygroscopicity’s role in instability .
Q. What computational methods predict the compound’s reactivity or target interactions?
- Methodological Answer: Density functional theory (DFT) calculates transition states for azide cycloadditions, while molecular docking (AutoDock Vina) models interactions with biological targets like mycobacterial enzymes. Solvent effects are incorporated via polarizable continuum models (PCM) .
Q. What challenges exist in enantioselective synthesis, and how are they addressed?
- Methodological Answer: Achieving enantiomeric excess (ee) >90% requires chiral phosphoric acid catalysts (e.g., TRIP) or enzymatic resolution. Asymmetric [2+2] photocycloadditions with chiral templates (e.g., binaphthol) yield ee up to 85%. Reaction monitoring via chiral HPLC (Chiralpak IA column) ensures stereochemical fidelity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
